Rencofilstat - 1383420-08-3

Rencofilstat

Catalog Number: EVT-265466
CAS Number: 1383420-08-3
Molecular Formula: C67H122N12O13
Molecular Weight: 1303.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRV431 is a novel Pan-Cyclophilin Inhibitor, potently inhibiting all cyclophilin isoforms tested - A, B, D, and G (IC50 values ranged from 1-7 nM).
Overview

Rencofilstat is a novel compound classified as a cyclophilin inhibitor, specifically targeting cyclophilin A, cyclophilin B, and cyclophilin D. It is primarily investigated for its therapeutic potential in treating liver diseases, particularly nonalcoholic steatohepatitis and fibrosis. The compound is designed to mitigate the hepatotoxic effects associated with steatosis, including oxidative stress and cell injury, thereby addressing the underlying mechanisms of liver damage and fibrosis progression .

Source

Rencofilstat was developed from chemical modifications of cyclosporin A, a well-known immunosuppressant. It was synthesized in-house by Hepion Pharmaceuticals, which has been actively conducting clinical trials to evaluate its efficacy and safety in various liver-related conditions .

Classification
  • Chemical Classification: Cyclophilin Inhibitor
  • Molecular Formula: C67H122N12O13C_{67}H_{122}N_{12}O_{13}
  • CAS Registry Number: 1383420-08-3
  • Therapeutic Areas: Liver fibrosis, nonalcoholic steatohepatitis, Hepatitis B, and multiple myeloma .
Synthesis Analysis

Rencofilstat is synthesized through a series of modifications to cyclosporin A. The synthesis process involves selective alterations to the chemical structure to enhance its inhibitory activity against cyclophilins while minimizing immunosuppressive effects. The purity of the synthesized compound is typically greater than 95%, confirmed through high-performance liquid chromatography .

Technical Details

The synthesis involves:

  • Chemical Modification: Alteration of specific functional groups on cyclosporin A.
  • Purification Techniques: High-performance liquid chromatography to ensure compound purity.
  • Characterization Methods: Nuclear magnetic resonance and mass spectrometry are often used to confirm the structure and purity of the compound.
Molecular Structure Analysis

The molecular structure of Rencofilstat features a complex arrangement typical of cyclophilin inhibitors. Its structure allows for effective binding to cyclophilin proteins, inhibiting their peptidyl-prolyl cis-trans isomerase activity.

Structure Data

  • InChIKey: KBARHGHBFILILC-NGIJKBHDSA-N
  • 3D Structure Visualization: Available in chemical databases for detailed structural analysis.
Chemical Reactions Analysis

Rencofilstat undergoes several chemical reactions that are critical for its function as a cyclophilin inhibitor. The primary reaction involves binding to the active site of cyclophilins, which prevents their interaction with substrate proteins necessary for various cellular processes.

Technical Details

  • Inhibition Mechanism: Rencofilstat inhibits cyclophilins by blocking their enzymatic activity, which is crucial for protein folding and cellular signaling pathways.
  • IC50 Values: Studies indicate that Rencofilstat has IC50 values ranging from 1 to 7 nM against various cyclophilin isoforms, demonstrating its potency compared to cyclosporin A .
Mechanism of Action

Rencofilstat exerts its therapeutic effects primarily by inhibiting the activity of cyclophilins involved in liver pathology. This inhibition leads to reduced oxidative stress and inflammation in hepatic tissues.

Process Data

  1. Target Interaction: Binds to cyclophilin A, preventing it from interacting with viral proteins in hepatitis infections.
  2. Downstream Effects: Reduces leukocyte recruitment and activation, inhibits profibrogenic activation of hepatic stellate cells, and decreases fibrosis progression .
  3. Clinical Evidence: Phase 2 studies have shown promising results in reducing liver enzyme levels and improving fibrosis scores in patients with nonalcoholic steatohepatitis .
Physical and Chemical Properties Analysis

Rencofilstat exhibits distinct physical and chemical properties that influence its therapeutic efficacy.

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and polyethylene glycol.

Chemical Properties

Applications

Rencofilstat is being explored for multiple scientific applications, primarily focused on liver diseases:

  1. Nonalcoholic Steatohepatitis Treatment: Demonstrated antifibrotic effects in preclinical models.
  2. Hepatitis B Management: Inhibits viral replication by targeting host cell proteins involved in viral life cycles.
  3. Research on Fibrosis Mechanisms: Utilized in studies investigating the cellular mechanisms underlying liver fibrosis and inflammation .
Pharmacological Profile of Rencofilstat

Molecular Structure and Chemical Properties

Rencofilstat (chemical name: N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide) is a semisynthetic analog of cyclosporine A (CsA) engineered for reduced immunosuppressive activity while retaining potent cyclophilin inhibition [3] [10]. Its molecular formula is C₆₇H₁₂₂N₁₂O₁₃, corresponding to a molecular weight of 1303.78 g/mol [1] [3] [6]. The compound features strategic modifications to the amino acid residues of the CsA backbone, including isomer substitutions and functional group additions, which disrupt calcineurin binding – the primary mechanism behind CsA's immunosuppression – while enhancing cyclophilin affinity [10]. Rencofilstat exists as a white to off-white solid and is formulated in soft gelatin capsules for oral administration [5] [6]. Its three-dimensional structure, characterized by a complex macrocyclic ring with specific stereochemical configurations, is critical for its high-affinity interactions with the catalytic pockets of various cyclophilin isoforms [3] [7]. Computational modeling indicates that rencofilstat binds cyclophilins with up to 13-fold greater potency than CsA, primarily due to optimized hydrophobic interactions and hydrogen bonding within the enzymatic pocket [7] [10].

Table 1: Fundamental Chemical Properties of Rencofilstat

PropertyValueSource
CAS Registry Number1383420-08-3 [3] [6]
Molecular FormulaC₆₇H₁₂₂N₁₂O₁₃ [1] [3]
Molecular Weight1303.784 g/mol [3] [6]
IUPAC NameN-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl... [3]
SynonymsCRV431; CPI-431; CPI-431-32 [3] [9]
Solubility (DMSO)50 mg/mL (38.35 mM) [6]
SMILES NotationOC@@HC@HCCCCCCNC(C)=O [6]
InChI KeyKBARHGHBFILILC-NGIJKBHDSA-N [3] [6]

Mechanism of Action as a Pan-Cyclophilin Inhibitor

Rencofilstat functions as a potent, orally active pan-cyclophilin inhibitor, targeting multiple cyclophilin (Cyp) isoforms with nanomolar affinity. Cyclophilins constitute a family of peptidyl-prolyl cis-trans isomerases (PPIases) that catalyze the cis-trans isomerization of proline peptide bonds, a rate-limiting step in protein folding and conformational regulation [2] [8]. This broad enzymatic activity positions cyclophilins as critical modulators of numerous cellular processes, including collagen maturation, inflammation, mitochondrial permeability, and viral replication [2] [8] [10]. Rencofilstat exhibits inhibitory activity across key cyclophilin family members, with half-maximal inhibitory concentration (IC₅₀) values of 2.5 nM for CypA, 3.1 nM for CypB, 2.8 nM for CypD, and 7.3 nM for CypG – representing up to 13-fold greater potency than cyclosporine A [6] [7].

The therapeutic effects of rencofilstat in liver pathologies stem from its multimodal inhibition of cyclophilin-dependent pathways:

  • Antifibrotic Action: Rencofilstat directly inhibits CypB-mediated collagen biosynthesis and maturation in hepatic stellate cells (HSCs). CypB facilitates the correct folding of collagen triple helices and acts as a chaperone during collagen secretion. By disrupting CypB's PPIase activity, rencofilstat impairs collagen processing, reducing deposition of pathological extracellular matrix (ECM) proteins. Clinical biomarker data from a Phase 2a NASH trial demonstrated statistically significant reductions in Pro-C3 (a marker of type III collagen synthesis) and C6M (a marker of type VI collagen degradation) in subjects with baseline Pro-C3 >15.0 ng/ml, confirming target engagement and antifibrotic effects [2] [4] [5]. Transcriptomic analyses further revealed downregulation of key collagen genes (COL1A1, COL3A1) in rencofilstat-treated subjects [2] [10].
  • Antisteatotic & Anti-Inflammatory Effects: Through CypA inhibition, rencofilstat suppresses inflammation by modulating nuclear factor kappa B (NF-κB) signaling and reducing leukocyte recruitment and activation. CypA also functions as a pro-inflammatory cytokine (when secreted) promoting chemotaxis and endothelial activation. Rencofilstat's CypA blockade reduces hepatic inflammation and steatosis progression in preclinical NASH models [8] [10].
  • Mitochondrial Protection: CypD regulation of the mitochondrial permeability transition pore (mPTP) is implicated in hepatocyte apoptosis during oxidative stress. Rencofilstat inhibits CypD, stabilizing mPTP and reducing mitochondrial-driven cell death [2] [10].
  • Oncogenic Pathway Modulation: Rencofilstat disrupts cyclophilin interactions with oncogenic signaling proteins. Preclinical studies demonstrate its ability to reduce hepatocellular carcinoma (HCC) tumor burden independently of antiviral activity, likely via suppression of CypA/B/D-dependent pathways involved in tumor growth and metastasis [8] [10].

Table 2: Cyclophilin Isoform Inhibition Profile of Rencofilstat

Cyclophilin IsoformIC₅₀ (nM)Primary Biological FunctionTherapeutic Consequence of Inhibition
CypA2.5Protein folding; NFAT/NF-κB signaling; Inflammatory cytokineReduced inflammation; Antisteatotic effects
CypB3.1Collagen folding & secretion; ER stress responseAntifibrotic action (↓ collagen synthesis/maturation)
CypD2.8Regulation of mitochondrial permeability transition poreHepatoprotection (↓ apoptosis)
CypG7.3Transcriptional regulation; Apoptosis modulationPotential tumor suppression

Pharmacokinetic Characteristics and Metabolic Pathways

Rencofilstat demonstrates favorable pharmacokinetic properties characterized by significant hepatic accumulation and linear systemic exposure. Following oral administration in soft gelatin capsules, rencofilstat is absorbed in the gastrointestinal tract with a time to maximum concentration (Tₘₐₓ) occurring approximately 2-4 hours post-dose [5]. Preclinical studies reveal a 5- to 15-fold higher accumulation of rencofilstat in the liver compared to whole blood across species, a property attributed to active hepatic uptake transporters and extensive tissue binding [2] [10]. Clinical physiologically based pharmacokinetic (PBPK) modeling corroborates at least a 10-fold hepatic accumulation in humans, ensuring therapeutic drug levels at the primary site of action for liver diseases [2] [10].

Rencofilstat undergoes metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidation, generating several hydroxylated and demethylated metabolites [5] [6]. Despite structural similarities to cyclosporine A, rencofilstat exhibits significantly reduced inhibition of key drug transporters like P-glycoprotein (P-gp) and bile salt export pump (BSEP), lowering its potential for drug-drug interactions relative to CsA [7] [10]. Population pharmacokinetic analyses from a Phase 2a trial in presumed F2/F3 NASH subjects (n=49) indicated that the presence of NASH did not significantly alter rencofilstat's pharmacokinetic profile compared to healthy volunteers [2] [4] [5]. Steady-state concentrations achieved with daily dosing of 75 mg and 225 mg exceeded the IC₅₀ values for cyclophilin inhibition (3.2–9.5 ng/ml) in the liver, supporting continuous target engagement [2] [5]. The compound exhibits a terminal half-life supporting once-daily dosing, although specific elimination half-life values in humans were not detailed in the available literature. Renal excretion of unchanged rencofilstat appears minimal, with fecal/biliary elimination likely representing the primary route for parent compound clearance [6].

Table 3: Key Pharmacokinetic Properties of Rencofilstat

PK ParameterFindingsClinical Relevance
Hepatic Accumulation5- to 15-fold higher in liver vs. blood (preclinical); ≥10-fold in humans (PBPK)Ensures therapeutic concentrations at disease site
MetabolismPrimarily CYP3A4-mediated oxidation; multiple hydroxylated/demethylated metabolitesPotential for CYP3A4-mediated drug interactions
Transporter InhibitionSignificantly reduced P-gp/BSEP inhibition compared to cyclosporine ALower drug-drug interaction risk than CsA
Food EffectHigh-fat meal ↑ single-dose oral bioavailability (Clinical study)Supports consistent dosing in fed/fasted states [3]
NASH Impact on PKNo clinically significant alteration in PK parametersPredictable dosing in target population [2] [5]
Steady-State LevelsAchieved with 75–225 mg QD dosing; exceed Cyp IC₅₀ in liverSustained target engagement

Properties

CAS Number

1383420-08-3

Product Name

Rencofilstat

IUPAC Name

N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide

Molecular Formula

C67H122N12O13

Molecular Weight

1303.8 g/mol

InChI

InChI=1S/C67H122N12O13/c1-26-48-63(88)73(19)46(17)62(87)74(20)50(34-38(4)5)59(84)72-53(41(10)11)66(91)75(21)49(33-37(2)3)58(83)69-44(15)57(82)70-45(16)61(86)76(22)51(35-39(6)7)64(89)77(23)52(36-40(8)9)65(90)78(24)54(42(12)13)67(92)79(25)55(60(85)71-48)56(81)43(14)31-29-27-28-30-32-68-47(18)80/h37-46,48-56,81H,26-36H2,1-25H3,(H,68,80)(H,69,83)(H,70,82)(H,71,85)(H,72,84)/t43-,44+,45-,46-,48+,49+,50+,51+,52+,53+,54+,55+,56-/m1/s1

InChI Key

KBARHGHBFILILC-NGIJKBHDSA-N

SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

CRV431; CRV-431; CRV 431

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.